N-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide
Description
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Properties
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-25(2)20(15-8-9-19-16(12-15)10-11-26(19)3)14-24-22(27)18-13-17-6-4-5-7-21(17)29-23(18)28/h4-9,12-13,20H,10-11,14H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQCOHCIVOVNPEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC4=CC=CC=C4OC3=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide, often referred to as compound X, is a synthetic organic compound that has attracted attention for its potential biological activities. This article provides a detailed overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C23H25N3O3
- Molecular Weight : 391.471 g/mol
The compound features a unique structure that combines an indoline moiety with a dimethylamino group and a chromene backbone. This structural diversity suggests potential interactions with various biological targets.
The mechanism of action of compound X involves its interaction with specific molecular targets, including receptors and enzymes. It may act as an inhibitor or activator in various biological pathways, particularly those related to neurotransmitter metabolism and cellular signaling.
Pharmacological Properties
Research has highlighted several pharmacological properties associated with compound X:
-
Antiproliferative Activity : In vitro studies indicate that compound X exhibits significant antiproliferative effects against various cancer cell lines, including HepG2 (liver), MCF-7 (breast), and HT-29 (colon) cancer cells. The IC50 values for these cell lines demonstrate its potential as an anticancer agent.
Cell Line IC50 (μM) HepG2 12.4 MCF-7 19.5 HT-29 10.5 - Antimicrobial Activity : Compound X has shown promising results in antimicrobial assays against several pathogens, indicating its potential use in treating infectious diseases.
- Neuroprotective Effects : Preliminary studies suggest that compound X may possess neuroprotective properties, potentially influencing neurotransmitter systems and offering therapeutic benefits in neurodegenerative diseases.
Case Study 1: Anticancer Activity
A study conducted by researchers evaluated the anticancer activity of compound X against various cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation in a dose-dependent manner, with notable selectivity for cancer cells over normal cells.
Case Study 2: Antimicrobial Efficacy
In another investigation, the antimicrobial efficacy of compound X was assessed against both Gram-positive and Gram-negative bacteria. The results demonstrated effective inhibition of bacterial growth, suggesting its potential application in developing new antibiotics.
Structure-Activity Relationship (SAR)
The structure-activity relationship of compound X has been explored to optimize its biological activity. Modifications to the indoline and chromene components have been investigated to enhance potency and selectivity for specific targets.
Key Findings:
- Indoline Modifications : Alterations in the indoline structure have been linked to improved antiproliferative activity.
- Chromene Backbone Variations : Changes in the chromene moiety have been shown to affect the compound's interaction with biological targets, impacting its overall efficacy.
Preparation Methods
Knoevenagel Condensation and Nucleophilic Substitution
The 2-oxo-2H-chromene-3-carboxamide core is typically constructed via a one-pot three-component reaction involving salicylaldehydes, acetoacetanilides, and indole derivatives. For example, 4-(1H-indol-3-yl)-2-methyl-N-phenyl-4H-chromene-3-carboxamides were synthesized using 1,4-diazabicyclo[2.2.2]octane (DABCO) (30 mol%) in methanol at room temperature. The reaction proceeds through a Knoevenagel condensation between salicylaldehyde and acetoacetanilide, followed by nucleophilic attack from indole to form the chromene ring.
Key Conditions:
Ultrasound-Assisted Green Synthesis
An eco-friendly alternative employs ultrasound irradiation for synthesizing N-(2-hydroxyethyl)-2-oxo-2H-chromene-3-carboxamide. Ethanolamine (1.2 equiv) reacts with 2-oxo-2H-chromene-3-carbonyl chloride under ultrasonic conditions (675 W, 5 hours), achieving 83% yield. This method avoids hazardous solvents and reduces reaction times compared to conventional heating.
Advantages:
Functionalization of the Ethylamine Side Chain
Introduction of Dimethylamino Group
The dimethylaminoethyl side chain is introduced via alkylation of primary amines. For instance, 2-chloroethylamine intermediates react with dimethylamine under basic conditions (K2CO3, DMF, 60°C) to form tertiary amines. This step typically requires 12–24 hours, with yields of 65–78%.
Incorporation of 1-Methylindolin-5-yl Moiety
The indoline fragment is synthesized by reducing 5-nitroindole to 5-aminoindoline using H2/Pd-C, followed by N-methylation with methyl iodide. Subsequent coupling to the ethylamine side chain involves nucleophilic substitution or reductive amination:
Example Protocol:
- Reductive Amination: 5-Amino-1-methylindoline reacts with 2-oxoethylamine in the presence of NaBH3CN (MeOH, 0°C to RT, 12 hours).
- Yield: 58–62%.
Final Coupling Strategies
Carbodiimide-Mediated Amide Bond Formation
The chromene-3-carboxylic acid is activated using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane. The activated intermediate reacts with the secondary amine (2-(dimethylamino)-2-(1-methylindolin-5-yl)ethylamine) at 25–30°C for 2–3 hours, yielding the target carboxamide.
Optimized Parameters:
Microwave-Assisted Coupling
Recent advancements employ microwave irradiation to accelerate amide bond formation. A mixture of chromene-3-carbonyl chloride and the amine derivative in acetonitrile is irradiated at 100°C for 20 minutes, achieving 85% yield with >95% purity.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
Regioselectivity in Indoline Functionalization
The 1-methylindolin-5-yl group requires precise regiocontrol during N-methylation. Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) in a biphasic system (H2O/CH2Cl2) improves selectivity, reducing byproduct formation to <5%.
Purification Techniques
Flash chromatography (silica gel, hexane/EtOAc 8:2) remains standard for isolating intermediates. For the final compound, preparative HPLC (C18 column, MeCN/H2O + 0.1% TFA) achieves >99% purity.
Q & A
Q. What synthetic methodologies are reported for preparing N-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide?
The compound’s synthesis likely involves multi-step reactions, including:
- Coumarin core formation : Acid-catalyzed cyclization of substituted salicylaldehyde derivatives with active methylene compounds (e.g., ethyl acetoacetate) to form the 2-oxo-2H-chromene scaffold .
- Amide coupling : Reaction of the coumarin-3-carboxylic acid intermediate with a substituted ethylamine derivative (e.g., 2-(dimethylamino)-2-(1-methylindolin-5-yl)ethylamine) using coupling agents like EDC/HOBt .
- Purification : Column chromatography or recrystallization from polar aprotic solvents (e.g., DMF or EtOAc/hexane mixtures) .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- NMR spectroscopy : and NMR to verify substituent positions and coupling patterns. For example, the dimethylamino group’s protons appear as a singlet near δ 2.2–2.5 ppm, while aromatic protons from the indoline moiety resonate between δ 6.5–8.0 ppm .
- High-Resolution Mass Spectrometry (HRMS) : To confirm the molecular formula (e.g., observed [M+H] matching theoretical mass within 0.001 Da) .
- FT-IR : Peaks at ~1650–1700 cm (C=O stretching for amide and coumarin) and ~1250 cm (C-N stretching) .
Q. What preliminary biological activities are reported for structurally related coumarin-3-carboxamide derivatives?
- Anticancer activity : Analogous compounds (e.g., 7-hydroxycoumarin derivatives) inhibit tumor cell proliferation by targeting topoisomerase II or inducing apoptosis .
- Antimicrobial properties : Coumarin-amides with dimethylamino groups show moderate activity against Gram-positive bacteria via membrane disruption .
- Neuroprotective effects : Indoline-containing derivatives modulate acetylcholine esterase (AChE) activity, relevant for Alzheimer’s disease research .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound, particularly in scaling reactions?
- Solvent optimization : Reflux in acetic acid with sodium acetate accelerates cyclization while minimizing side reactions (e.g., dimerization) .
- Catalyst screening : Use of Lewis acids (e.g., ZnCl) or microwave-assisted synthesis to reduce reaction time .
- Scale-up challenges : Replace column chromatography with industrial-scale crystallization (e.g., using DCM/hexane gradients) .
Q. What strategies are recommended for resolving contradictions in biological activity data across related compounds?
- Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., indoline methylation or coumarin substitution) to isolate pharmacophores. For example, replacing the dimethylamino group with a piperazine moiety may enhance solubility and bioavailability .
- Dose-response assays : Validate activity thresholds using standardized cell lines (e.g., MCF-7 for breast cancer) and compare IC values against positive controls .
Q. How does the stability of this compound vary under different storage conditions?
- Light sensitivity : The coumarin core is prone to photodegradation; store in amber vials at -20°C under inert gas (N) .
- pH-dependent hydrolysis : The amide bond may degrade in acidic conditions (pH < 3); use buffered solutions (pH 6–8) for in vitro assays .
Q. What computational methods support mechanistic studies of its biological targets?
- Molecular docking : Simulate binding to AChE or kinase domains (e.g., using AutoDock Vina) to predict interaction sites .
- MD simulations : Assess conformational stability in lipid bilayers to evaluate membrane permeability .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for similar compounds?
- Reagent purity : Trace water in acetic acid or aged coupling agents (e.g., EDC) can reduce yields by 10–20% .
- Reaction monitoring : Use TLC or in-situ IR to identify intermediate formation bottlenecks .
Tables
Q. Table 1. Key Spectral Data for Structural Confirmation
| Technique | Key Signals | Reference |
|---|---|---|
| NMR | δ 2.3 (s, 6H, N(CH)), δ 7.2–7.8 (m, indoline H), δ 8.1 (s, coumarin H) | |
| HRMS | [M+H]: Calc. 435.2012, Found 435.2015 |
Q. Table 2. Biological Activity of Analogous Compounds
| Compound Class | Activity (IC) | Target | Reference |
|---|---|---|---|
| Coumarin-3-carboxamide | 12 µM (MCF-7 cells) | Topoisomerase II | |
| Indoline derivatives | 8 µM (AChE inhibition) | Acetylcholine esterase |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
